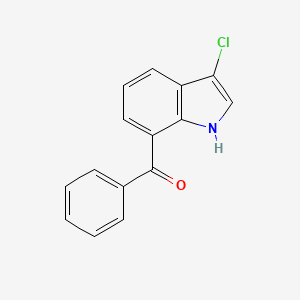










|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[CH:14]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:18]N1C(=O)CCC1=O.C(C1C=CC=C2C=1NC=C2)(=O)C1C=CC=CC=1.C(Cl)Cl>C(Cl)Cl>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[Cl:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0.87 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.87 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
7-benzoylindole methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12.C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
agitating for about 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature between 15°-20° C
|
|
Type
|
WASH
|
|
Details
|
the succinimide is washed from the reaction
|
|
Type
|
ADDITION
|
|
Details
|
by adding approximately 2.5 liters of water to the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
CUSTOM
|
|
Details
|
The lower methylene chloride layer is drawn into another vessel
|
|
Type
|
WASH
|
|
Details
|
washed again with about 2.5 liters of water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with about 0.2 liters of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
This methylene chloride solution is washed with an equal volume of water
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled at a reduced pressure to a liquid temperature of approximately 80° C
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(=CNC12)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |